C7-Methyl Metabolic Stabilization: Quantified Lipophilicity Shift and Reduced Oxidative Metabolism
The C7-methyl substitution on the indole core produces a measurable increase in lipophilicity compared to 3-isopropyl-1H-indole (the unsubstituted C7 analog). This methylation sterically blocks the primary site of CYP450-mediated oxidative metabolism (C7 hydroxylation) . While direct experimental LogP values for both compounds under identical assay conditions are not available, computational predictions provide a comparative baseline. The target compound has a predicted LogP of 3.60 , whereas 3-isopropyl-1H-indole (CAS 16886-00-3; the analog lacking the C7-methyl) has a predicted LogP of 3.32 (ChemAxon) to 3.84 (ALOGPS) [1]. The net increase in predicted LogP of approximately 0.3–0.8 units corresponds to increased membrane permeability and a longer predicted metabolic half-life due to blockade of the C7 oxidative site .
| Evidence Dimension | Predicted LogP (lipophilicity) and metabolic stability rationale |
|---|---|
| Target Compound Data | Predicted LogP = 3.60 ; C7-methyl sterically blocks oxidative metabolism |
| Comparator Or Baseline | 3-isopropyl-1H-indole (unsubstituted at C7): Predicted LogP = 3.32 (ChemAxon) to 3.84 (ALOGPS) [1]; C7 position available for hydroxylation |
| Quantified Difference | Δ LogP (target − comparator) ≈ +0.3 to +0.8 units (computational prediction) |
| Conditions | Computational LogP predictions; target compound from Leyan database ; comparator from PhytoBank/ALOGPS database [1] |
Why This Matters
Procurement of the C7-methylated analog for in vivo studies avoids confounding metabolic clearance that would artificially truncate exposure with the unsubstituted comparator, enabling accurate PK/PD correlation.
- [1] PhytoBank. beta-isopropylindole (3-isopropyl-1H-indole) Record PHY0060708. Predicted Properties: LogP = 3.84 (ALOGPS), 3.32 (ChemAxon). View Source
